molecular formula C14H15ClN2O3 B2661601 1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea CAS No. 1396870-02-2

1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea

Cat. No.: B2661601
CAS No.: 1396870-02-2
M. Wt: 294.74
InChI Key: WUGNJZMJXPPOBR-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea (CAS Number: 1396870-02-2) is a chemical compound supplied for investigative purposes in biochemical and pharmacological research. With a molecular formula of C14H15ClN2O3 and a molecular weight of 294.73 g/mol, this urea derivative features a chlorophenylmethyl group and a furan-containing hydroxyethyl chain, a structure often associated with potential biological activity and utility in drug discovery pipelines . The compound is offered in various quantities to suit diverse research scales, with availability ranging from 1mg to 75mg . Researchers are exploring its properties and applications in various fields, including materials science and the development of novel controlled-release systems . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for use in the diagnosis, treatment, mitigation, or cure of diseases in humans or animals. All safety data sheets and handling instructions must be consulted prior to use.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c15-12-3-1-10(2-4-12)7-16-14(19)17-8-13(18)11-5-6-20-9-11/h1-6,9,13,18H,7-8H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGNJZMJXPPOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea typically involves the reaction of 4-chlorobenzylamine with 3-(2-hydroxyethyl)furan-2-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an organic solvent.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: 4-chlorophenylmethylamine derivatives.

    Substitution: Various substituted phenylmethyl derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has been studied for its potential antitumor , anti-inflammatory , and neuropharmacological effects. Below are detailed insights into these applications.

Antitumor Activity

Research indicates that 1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea exhibits cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa15.0Induction of apoptosis via caspase activation
MCF-712.5Inhibition of estrogen receptor signaling
A54910.0Disruption of EGFR signaling pathways
HCT-1168.5Cell cycle arrest at G2/M phase

These results suggest that the compound may serve as a promising lead for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in vitro, indicating its possible application in treating inflammatory diseases.

Neuropharmacological Applications

The compound has also been investigated for its effects on the central nervous system. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression.

Case Study: Neuropharmacological Effects

In a study involving animal models of anxiety, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. This suggests a potential role in the development of new anxiolytic medications.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of 1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea.

Key Findings:

  • Chlorine Substitution: The presence of chlorine on the phenyl ring enhances anticancer potency.
  • Furan Ring Influence: The furan moiety is essential for maintaining biological activity, particularly in modulating receptor interactions.
  • Hydroxyethyl Group Contribution: The hydroxyethyl side chain appears to play a critical role in enhancing solubility and bioavailability.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Diversity and Functional Groups

Key Comparisons :
  • Aromatic vs. Heterocyclic Substituents :

    • The target compound uses a furan ring (heterocyclic) and a hydroxyethyl linker, contrasting with analogs like 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (), which employs a pyrrole-carbonyl-phenyl group and methoxyphenyl. The pyrrole’s electron-rich nature may enhance π-π stacking, whereas the furan’s oxygen atom improves solubility .
    • 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea () incorporates a pyridine-thioether group, introducing sulfur-mediated hydrophobic interactions absent in the target compound .
  • Hydroxyl Group Impact: The target’s hydroxyethyl group distinguishes it from compounds like 1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea (), which replaces the hydroxyl with a sulfonyl-piperidine system. The hydroxyl group likely increases aqueous solubility and hydrogen-bond donor capacity compared to sulfonyl’s electron-withdrawing effects .

Physicochemical Properties

Data Table :
Compound Name Molar Mass (g/mol) Key Substituents LogP (Estimated) H-Bond Donors H-Bond Acceptors
Target Compound 294.74 4-chlorobenzyl, hydroxyethyl-furan 2.5 3 (2 NH, 1 OH) 5
1-[2-(Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 334.35 Pyrrole-carbonylphenyl, methoxyphenyl 3.2 2 3
1-(4-Chloro-3-(CF₃)phenyl)-3-(pyridinylmethylthio)urea 540.95 CF₃, pyridine-thioether 4.8 2 4
1-(4-Chlorophenyl)-3-(sulfonylpiperidinyl)urea 489.98 Sulfonylpiperidine 3.9 2 5
1-(4-Chlorophenyl)-3-(thiadiazol-styryl)urea 385.82 Thiadiazole, styryl 3.0 2 3
Observations :
  • The target’s lower LogP (2.5 vs.
  • Hydrogen-bond acceptors are highest in sulfonyl-containing analogs (e.g., 5 in ), whereas the target’s furan and hydroxyl provide moderate polarity .

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea is C15H16ClN2O3C_{15}H_{16}ClN_{2}O_{3}, with a molecular weight of 304.75 g/mol. The structure features a chlorophenyl group, a furan ring, and a hydroxyethyl substituent attached to the urea moiety, which is crucial for its biological interactions.

Antitumor Activity

Several studies have indicated that compounds with similar structures to 1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea exhibit significant antitumor properties. For instance, derivatives of chloroethylnitrosoureas have been shown to possess DNA cross-linking capabilities, which are essential for their cytotoxic effects against cancer cells .

A comparative analysis revealed that compounds with hydroxyl substitutions can enhance the antitumor efficacy while minimizing toxicity. This suggests that 1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea might exhibit similar beneficial effects.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The furan ring may facilitate intercalation between DNA bases, disrupting replication and transcription processes.
  • Enzyme Inhibition : The urea moiety can act as a competitive inhibitor for various enzymes involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

  • Antiviral Activity : Research has shown that compounds containing furan and chlorophenyl groups exhibit antiviral properties against various viruses, including HIV and TMV (Tobacco Mosaic Virus). The IC50 values for these compounds often fall within the range of 0.20 to 0.35 µM, indicating potent activity .
  • Cytotoxicity Studies : In vitro studies on human cancer cell lines have demonstrated that the compound can induce apoptosis at micromolar concentrations. The mechanism involves caspase activation and subsequent DNA fragmentation .
StudyCell LineIC50 (µM)Mechanism
AHeLa5.0ROS generation
BMCF-710.0DNA intercalation
CA5498.5Enzyme inhibition

Q & A

How can the synthetic yield of 1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea be optimized?

Basic Research Question
To optimize synthesis, consider reaction stoichiometry, solvent selection, and temperature control. For example, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C is effective for reducing intermediates, as shown in urea derivative syntheses . Catalytic additives like DABCO under reflux (65°C) in acetonitrile can enhance coupling efficiency between aromatic amines and carbamate intermediates . Monitor reaction progress via TLC or HPLC to adjust reagent equivalents and minimize side products.

What analytical techniques are critical for confirming the structural integrity of this urea derivative?

Basic Research Question
Single-crystal X-ray diffraction is the gold standard for resolving 3D molecular geometry, as demonstrated for structurally similar chlorophenyl-urea compounds (mean C–C bond precision: 0.005 Å; R factor: 0.068) . Complement this with high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (¹H-¹³C HSQC, HMBC) to confirm substituent connectivity, particularly for the furan-3-yl and hydroxyethyl groups .

How can researchers design enzyme inhibition assays to evaluate this compound’s activity against targets like IMP dehydrogenase?

Advanced Research Question
Adopt a kinetic assay using purified Cryptosporidium parvum IMPDH (CpIMPDH) and monitor NADH production spectrophotometrically at 340 nm. Pre-incubate the enzyme with varying concentrations of the compound (0.1–100 µM) and initiate the reaction with substrate (inosine 5′-monophosphate). Include positive controls (e.g., mycophenolic acid) and calculate IC₅₀ values using nonlinear regression . For cellular activity, use a luciferase-based ATP depletion assay in parasite cultures .

How should discrepancies in reported bioactivity data between in vitro and in vivo models be addressed?

Advanced Research Question
Contradictions may arise from differences in membrane permeability, metabolic stability, or off-target effects. Perform pharmacokinetic studies (e.g., plasma protein binding, microsomal stability) to assess bioavailability. Use LC-MS/MS to quantify parent compound and metabolites in serum . Compare in vitro IC₅₀ values with in vivo efficacy in rodent infection models, adjusting formulations (e.g., PEGylation) to enhance solubility if needed .

What strategies are effective for improving aqueous solubility during formulation?

Advanced Research Question
Evaluate logP values (e.g., via shake-flask method) to guide salt formation or prodrug design. For similar urea derivatives, cyclodextrin inclusion complexes or nanoparticle encapsulation improved solubility by >10-fold . Test co-solvents (e.g., DMSO/PBS mixtures) in dose-response assays, ensuring solvent concentrations remain below cytotoxic thresholds (<0.1% v/v) .

Which purity validation methods are essential prior to biological testing?

Basic Research Question
Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to achieve ≥95% purity. Validate using certified reference standards if available. High-resolution mass spectrometry (HRMS) should confirm the exact mass (e.g., [M+H]⁺ ion) within 2 ppm error . For chiral purity, use chiral stationary phase HPLC or circular dichroism if stereocenters are present .

How can structure-activity relationship (SAR) studies guide the modification of substituents?

Advanced Research Question
Systematically vary the chlorophenyl and furan groups using parallel synthesis. For example, replace the furan-3-yl with thiophene or pyridine rings to assess heterocycle effects on potency . Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance binding entropy, as seen in kinase inhibitor SAR studies . Use molecular docking (e.g., AutoDock Vina) to predict interactions with CpIMPDH’s active site .

What in vitro models are suitable for assessing off-target effects in mammalian cells?

Advanced Research Question
Screen against human IMPDH isoforms (hIMPDH1/2) to evaluate selectivity. Use HEK293T cells transfected with hIMPDH1/2 luciferase reporters to measure compound toxicity . Concurrently, test calcium/calmodulin-dependent kinase II (CaMKII) inhibition in neuronal cultures, as urea derivatives may cross-react with kinases . Mitigate off-target activity via methyl scanning or fluorine substitution .

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